Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-fluorophenylacetic Acid

Lipophilicity LogP Drug-likeness

This halogenated synthon features bromine for Pd-catalyzed cross-coupling and fluorine for metabolic stability. Essential for Axl tyrosine kinase/BACE1 inhibitor synthesis and AChE modulation research. Choose for reproducible SAR and high-purity (>97%) reliability.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 194019-11-9
Cat. No. B150886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophenylacetic Acid
CAS194019-11-9
Synonyms3-Bromo-4-fluoro-benzeneacetic Acid;  2-(3-Bromo-4-fluorophenyl)acetic Acid; 
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Br)F
InChIInChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
InChIKeyXXFGIJYSXNXNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorophenylacetic Acid (CAS 194019-11-9) Procurement Guide: Physical Properties, Purity Standards, and Structural Identification


3-Bromo-4-fluorophenylacetic acid (CAS 194019-11-9) is a halogenated phenylacetic acid derivative with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . The compound features both bromine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively, with a carboxylic acid functional group [1]. It appears as a white to orange to green powder or crystalline solid with a reported melting point range of 65–69 °C (with some sources noting decomposition occurs within this range) [2]. The compound is slightly soluble in water and is typically supplied at purities of ≥96%, ≥97%, or 98% as verified by GC, titration, or LC-MS . It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the preparation of Axl tyrosine kinase inhibitors and other bioactive molecules .

Why 3-Bromo-4-fluorophenylacetic Acid Cannot Be Substituted with Unhalogenated or Mono-Halogenated Phenylacetic Acid Analogs


Substituting 3-bromo-4-fluorophenylacetic acid with simpler phenylacetic acid derivatives fails because the specific 3-bromo-4-fluoro substitution pattern fundamentally alters both physicochemical properties and synthetic utility. The bromine atom provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates electronic properties and metabolic stability [1]. In platinum(IV) anticancer complexes, the combination of 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands yielded an average GI50 of 20 nM across multiple cancer cell lines, demonstrating that halogen identity and position directly impact biological potency [2]. Furthermore, 3-bromo-4-fluorophenylacetic acid serves as a specific starting material for Friedel-Crafts reactions in the synthesis of BACE1 inhibitors [3]. Unsubstituted phenylacetic acid lacks both the halogen reactivity handles and the electron-withdrawing effects that enable these specific transformations, while mono-halogenated or differently substituted analogs alter reaction outcomes, regioselectivity, and final compound activity. The quantitative evidence below establishes precisely where this specific substitution pattern delivers measurable advantages over its closest comparators.

Quantitative Differentiation of 3-Bromo-4-fluorophenylacetic Acid Versus Structural Analogs: LogP, LogD, pKa, and Synthetic Utility


Lipophilicity (LogP) Comparison: 3-Bromo-4-fluorophenylacetic Acid vs. Unsubstituted and Mono-Halogenated Phenylacetic Acids

3-Bromo-4-fluorophenylacetic acid exhibits a calculated LogP of 2.24–2.52, substantially higher than unsubstituted phenylacetic acid (LogP ~1.41) and mono-halogenated analogs such as 4-fluorophenylacetic acid (LogP ~1.6). This increased lipophilicity, driven by the synergistic effect of bromine and fluorine substitution, predicts enhanced membrane permeability and altered pharmacokinetic behavior. The compound also shows pH-dependent LogD values: -0.08 at pH 5.5 and -0.97 at pH 7.4, indicating its predominant ionized state at physiological pH [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Acid Dissociation Constant (pKa) Comparison: Enhanced Acidity of 3-Bromo-4-fluorophenylacetic Acid

The carboxylic acid group of 3-bromo-4-fluorophenylacetic acid has a predicted pKa of 2.84–4.09, which is lower than that of unsubstituted phenylacetic acid (pKa ~4.31) due to the electron-withdrawing effects of both bromine and fluorine substituents. This enhanced acidity influences the compound's ionization state across physiological pH ranges, affecting solubility, protein binding, and passive diffusion characteristics [1][2].

Acidity pKa Ionization state Bioavailability

Synthetic Utility in Axl Tyrosine Kinase Inhibitor Development

3-Bromo-4-fluorophenylacetic acid is specifically employed as a reagent in the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives, which function as inhibitors of Axl tyrosine kinase—a validated target in anticancer therapy. The 3-bromo substituent serves as a synthetic handle for subsequent cross-coupling reactions, while the 4-fluoro group modulates electronic properties of the final pharmacophore. In comparative platinum(IV) complex studies, the combination of 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands produced an average GI50 of 20 nM across a panel of cancer cell lines, with the Du145 prostate cell line showing a GI50 of 0.7 nM (1700-fold more potent than cisplatin) [1].

Axl kinase Anticancer 4-oxo-1,4-dihydropyridine Medicinal chemistry

Thermal Behavior and Decomposition Profile

3-Bromo-4-fluorophenylacetic acid exhibits a melting point range of 65–69 °C, with multiple vendor specifications noting that decomposition occurs concurrently with melting [1][2]. This thermal profile differs from unsubstituted phenylacetic acid (mp 76–77 °C, stable melting) and 4-fluorophenylacetic acid (mp 81–85 °C). The lower melting point and thermal lability of the bromo-fluoro derivative impose specific constraints on reaction conditions, purification methods, and long-term storage protocols that do not apply to less substituted analogs .

Thermal stability Melting point Decomposition Storage

Purity Specifications and Batch Consistency Across Vendors

Commercial supplies of 3-bromo-4-fluorophenylacetic acid are consistently offered at high purity levels with verified analytical specifications. Vendor data confirm: ≥97% by GC and neutralization titration (TCI B2976) [1]; 98% by GC (AKSci X2672) ; and 99.76% by LC-MS with NMR structure confirmation (Adamas batch P2593950) . This multi-vendor consistency in purity specifications and orthogonal analytical verification (GC, titration, LC-MS, NMR) provides procurement confidence that is not uniformly available for less common or custom-synthesized halogenated phenylacetic acid derivatives.

Quality control Purity analysis GC LC-MS Procurement

Spectral Identification and Characterization Infrastructure

Comprehensive spectral data for 3-bromo-4-fluorophenylacetic acid are archived in authoritative public databases, enabling unambiguous identity confirmation. The National Institute of Advanced Industrial Science and Technology (AIST) SDBS database contains fully assigned 1H NMR (399.65 MHz, DMSO-d6) [1], 13C NMR, IR (KBr disk) [2], and mass spectra [3] for this compound. The InChIKey (XXFGIJYSXNXNAU-UHFFFAOYSA-N) and canonical SMILES (OC(=O)CC1=CC=C(F)C(Br)=C1) are standardized across PubChem (CID 3416339) and vendor catalogs [4]. This extensive characterization infrastructure is not uniformly available for positional isomers (e.g., 2-bromo-4-fluorophenylacetic acid or 3-bromo-2-fluorophenylacetic acid), which often lack reference spectra in public databases.

NMR spectroscopy IR spectroscopy Mass spectrometry Quality assurance

High-Value Application Scenarios for 3-Bromo-4-fluorophenylacetic Acid Procurement


Synthesis of Axl Tyrosine Kinase Inhibitors for Anticancer Drug Discovery

3-Bromo-4-fluorophenylacetic acid serves as a critical building block in the preparation of 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives that inhibit Axl tyrosine kinase. The 3-bromo substituent enables palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups, while the 4-fluoro group enhances metabolic stability and binding affinity. Platinum(IV) complexes incorporating related halogenated phenylacetate ligands have demonstrated exceptional potency (GI50 = 0.7 nM in Du145 prostate cancer cells, 1700-fold more potent than cisplatin) [1]. Research groups focused on kinase inhibitor development should prioritize this compound over non-halogenated or mono-halogenated alternatives to access the full range of structure-activity relationship (SAR) exploration and to replicate literature-reported synthetic routes to potent Axl inhibitors.

Friedel-Crafts Acylation for BACE1 Inhibitor Synthesis

In the synthesis of BACE1 (beta-secretase 1) inhibitors for Alzheimer's disease research, 3-bromo-4-fluorophenylacetic acid undergoes Friedel-Crafts reaction with 2-methoxytoluene, followed by DMSO-mediated alpha-oxidation to yield an alpha-diketone intermediate [2]. This specific transformation exploits the electron-withdrawing effect of the 3-bromo-4-fluoro substitution pattern to direct regioselectivity and modulate reaction yields. Unsubstituted phenylacetic acid fails to provide the necessary halogen handle for subsequent functionalization, while alternative halogenation patterns alter the electronic landscape and may reduce reaction efficiency. Medicinal chemistry teams developing BACE1 inhibitors or related aspartyl protease inhibitors should procure this compound to ensure synthetic reproducibility and access to the full SAR landscape described in the primary literature.

Acetylcholinesterase Inhibition Studies for Neurodegenerative Disease Research

3-Bromo-4-fluorophenylacetic acid has demonstrated direct acetylcholinesterase (AChE) inhibitory activity by binding to the enzyme's active site, preventing acetylcholine breakdown and leading to acetylcholine accumulation . While specific IC50 or Ki values were not located in accessible primary literature, the compound's reported mechanism of action positions it as a useful tool compound or scaffold for developing AChE inhibitors relevant to Alzheimer's disease research. The combination of bromine and fluorine substituents may enhance binding affinity and selectivity compared to unsubstituted phenylacetic acid analogs [3]. Neuroscience research groups exploring cholinergic modulation should consider this compound for preliminary screening or as a starting point for further derivatization.

Cross-Coupling Reaction Development and Methodology Studies

The 3-bromo-4-fluorophenylacetic acid scaffold provides an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The 3-bromo substituent serves as an effective leaving group for oxidative addition, while the 4-fluoro group offers an NMR-active probe (19F NMR) for reaction monitoring and product characterization. The carboxylic acid functionality enables further derivatization (esterification, amidation) or can be protected as needed. Compared to simpler bromoarenes, this compound provides a functionalized handle that allows direct incorporation of the phenylacetic acid moiety into more complex targets in a single synthetic step [4]. Methodology-focused synthetic chemistry groups should select this compound over non-functionalized bromoarenes to demonstrate the compatibility of new catalytic systems with carboxylic acid-containing substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluorophenylacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.